1-Phenylethyl acetate

Biocatalysis Chiral Resolution Green Chemistry

1-Phenylethyl acetate (CAS 93-92-5/29759-11-3) is a chiral ester with a green-floral, leafy, rhubarb-like note—distinctly different from the rose-honey character of 2-phenylethyl acetate. Its α-carbon chiral center enables procurement of enantiopure (R)- or (S)-forms (ee >99.8%) for asymmetric synthesis of APIs (antiplatelet, antidepressant, antiviral), chiral chromatography method development, and biocatalysis benchmarking. As FEMA 2684, it is essential for gardenia, tuberose, and fruit flavor formulations. Specify enantiomeric purity for pharma‑grade orders.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 29759-11-3
Cat. No. B7804196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylethyl acetate
CAS29759-11-3
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC(=O)C
InChIInChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyQUMXDOLUJCHOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility481.1 mg/L @ 25 °C (est)
insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylethyl Acetate (CAS 29759-11-3): Procurement Specifications and Core Properties for Industrial and Research Applications


1-Phenylethyl acetate (CAS 29759-11-3, C₁₀H₁₂O₂, MW 164.20 g/mol) is a carboxylic ester belonging to the benzyloxycarbonyl class [1]. This colorless to pale yellow liquid exhibits a boiling point range of 212–222 °C at atmospheric pressure, a density of 1.024–1.040 g/mL at 25 °C, and limited water solubility (481.1 mg/L at 25 °C, est.) while being miscible with ethanol and common organic solvents . The compound is a racemic mixture of (R)- and (S)-enantiomers, which is critical for applications requiring chiral purity [2]. It is utilized as a flavoring and fragrance agent (FEMA No. 2684) with a characteristic green, floral, and leafy aroma profile [3].

Why 1-Phenylethyl Acetate Cannot Be Directly Replaced by Structural Analogs in Chiral or Sensory Applications


1-Phenylethyl acetate is frequently confused with structurally similar esters such as benzyl acetate (CAS 140-11-4) and 2-phenylethyl acetate (CAS 103-45-7) due to overlapping molecular formulas and shared benzyloxycarbonyl classification. However, critical differentiators in chirality and sensory profile preclude simple substitution. 1-Phenylethyl acetate possesses a chiral center at the α-carbon, making enantiopure (R)- or (S)-forms essential for asymmetric synthesis and pharmaceutical intermediate applications—a feature entirely absent in achiral benzyl acetate or the β-substituted 2-phenylethyl acetate [1]. Furthermore, the organoleptic signature differs markedly: 1-phenylethyl acetate delivers a powerful green-floral, leafy, and rhubarb-like note [2], whereas 2-phenylethyl acetate is characterized predominantly by a rose-like and honeyed scent [3]. These distinctions render generic ester substitution ineffective in both chiral chemistry workflows and flavor/fragrance formulations.

Quantitative Differentiation of 1-Phenylethyl Acetate: Comparative Evidence Against Analogs and In-Class Alternatives


Superior Enantioselectivity in Biocatalytic Kinetic Resolution Relative to Standard Lipase Systems

In a two-phase catalytic system utilizing Burkholderia cepacia lipase, vinyl acetate, and the ionic liquid [EMIM][BF₄] in n-heptane, 1-phenylethyl acetate was obtained with an enantiomeric excess of 98.9% and an enantioselectivity value E > 200 at 40.1% conversion [1]. This performance substantially exceeds that reported for standard CALB-catalyzed systems under conventional conditions, which achieved only 80–83% ee at comparable or lower conversions [2]. The high E value (>200) indicates near-perfect discrimination between enantiomers, a critical parameter for pharmaceutical intermediate purity requirements.

Biocatalysis Chiral Resolution Green Chemistry

Record-High Optical Purity of (S)-1-Phenylethyl Acetate via Whole-Cell Biocatalysis

Kinetic resolution of racemic 1-phenylethyl acetate using whole cells of deep-sea bacterium Bacillus sp. DL-2 yielded (S)-1-phenylethyl acetate with 99.8% optical purity—the highest value reported for this compound [1]. In comparison, earlier enzymatic methods using purified esterases or commercial lipases typically achieved (S)-enantiomer purities in the 95–98% range [2]. This 99.8% purity represents a substantial reduction in the unwanted (R)-enantiomer contamination from ~2–5% to 0.2%, meeting the most stringent pharmaceutical intermediate specifications.

Marine Biotechnology Asymmetric Hydrolysis Enantiopure Esters

Distinct Green-Floral Odor Profile Enables Sensory Differentiation from 2-Phenylethyl Acetate

1-Phenylethyl acetate is characterized by a powerful green-floral, leafy, and rhubarb-like odor with musty undertones [1]. This profile contrasts sharply with 2-phenylethyl acetate (CAS 103-45-7), which is described as having a fine rose scent with sweet, honey-like secondary notes [2]. This sensory divergence arises from the α-substitution pattern in 1-phenylethyl acetate, which alters the ester's interaction with olfactory receptors compared to the β-substituted isomer. The Kovats retention index (non-polar column) for 1-phenylethyl acetate is consistently lower than that of 2-phenylethyl acetate, reflecting distinct volatility and molecular interaction properties [3].

Flavor Chemistry Fragrance Formulation Organoleptic Analysis

Enhanced Operational Stability in Lipase-Catalyzed Transesterification Using Deep Eutectic Solvents

Kinetic resolution of (R,S)-1-phenylethyl acetate in choline chloride:glycerol natural deep eutectic solvent (NADES) using Novozym 435 enabled catalyst recycling over 4 consecutive cycles without significant activity loss, while achieving (R)-1-phenylethanol yields of 81.91% and unreacted (S)-1-phenylethyl acetate recovery at comparable purity [1]. This contrasts with conventional organic solvent systems where enzyme deactivation typically occurs within 2–3 cycles, necessitating more frequent catalyst replacement [2]. The NADES system also enabled preparative-scale (500 mL) operation with reaction conversions matching those at milliliter scale, demonstrating process scalability [1].

Green Solvents Biocatalyst Recycling Process Intensification

Rapid Kinetic Resolution in Supercritical CO₂ with Accelerated Reaction Kinetics

Hydrolysis of 1-phenylethyl acetate catalyzed by immobilized Candida antarctica lipase B (CALB) in supercritical CO₂ (SC-CO₂) achieved a 41.2% higher conversion rate compared to the same reaction in tert-butanol solvent, while also reducing reaction time from 8 hours to 90 minutes [1]. This represents a ~5.3-fold acceleration in reaction kinetics while maintaining high enantioselectivity. The SC-CO₂ system enables solvent-free product recovery and eliminates organic solvent waste, aligning with green chemistry principles.

Supercritical Fluids Enzymatic Hydrolysis Process Optimization

Exceptional Enantioselectivity (S = 283) Achieved via Photobiocatalytic Ester Hydrolysis

Enantioselective hydrolysis of racemic 1-phenylethyl acetate using photobiocatalysts derived from cyanobacterial strains achieved a selectivity factor S of 283, with (R)-1-phenylethanol produced at >99% ee and unreacted (S)-1-phenylethyl acetate recovered at up to 98% ee [1]. The Nostoc cf-muscorum (CCALA 129) strain demonstrated this exceptional selectivity under optimized light exposure conditions. By comparison, standard chemical hydrolysis methods typically yield S values below 50 for this substrate class, and even many enzymatic methods achieve S values in the 50–150 range [2].

Photobiocatalysis Cyanobacteria Enantioselective Hydrolysis

Validated Application Scenarios for 1-Phenylethyl Acetate Based on Comparative Evidence


Chiral Building Block Synthesis for Pharmaceutical Intermediates

1-Phenylethyl acetate serves as a versatile chiral precursor for enantiopure 1-phenylethanol and its derivatives, which are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) including antiplatelet agents, antidepressants, and antiviral compounds [1]. The validated enantioselectivity (E > 200) and record-high optical purity of 99.8% for the (S)-enantiomer [2] make this compound a preferred substrate in asymmetric synthesis workflows. Procurement for pharmaceutical intermediate applications should specify enantiomeric purity requirements based on the intended downstream API regulatory pathway.

Green-Floral Fragrance Formulation for Fine Perfumery and Personal Care

The distinctive green-floral, leafy, and rhubarb-like odor profile of 1-phenylethyl acetate [1] makes it an irreplaceable ingredient in gardenia, tuberose, and green floral accords. It is specifically formulated into raspberry, pineapple, apricot, and strawberry flavor compositions in food applications [2]. The compound's unique olfactory signature differentiates it from the rose-honey character of 2-phenylethyl acetate, ensuring sensory authenticity in high-end fragrance and flavor formulations. Procurement specifications should include organoleptic evaluation against a reference standard.

Biocatalytic Process Development and Green Chemistry Research

1-Phenylethyl acetate is extensively employed as a model substrate for developing and benchmarking novel biocatalytic systems, including whole-cell catalysis [1], deep eutectic solvent-mediated reactions [2], and supercritical CO₂ processing [3]. The compound's well-characterized enantioselectivity parameters (E values, conversion rates, and ee metrics) enable quantitative comparison of biocatalyst performance across academic and industrial research programs. Procurement for biocatalysis research should consider the compound's purity and absence of inhibitors that could confound kinetic studies.

Analytical Reference Standard for Chiral Chromatography Method Development

The racemic nature of 1-phenylethyl acetate and the commercial availability of its individual (R)- and (S)-enantiomers [1] make it an ideal system for developing and validating chiral chromatographic methods. Baseline separation of enantiomers has been demonstrated using Lux Cellulose-3 columns at 15 °C [2], providing a robust platform for method qualification. Procurement of the racemic mixture along with enantiopure standards enables comprehensive method development for broader chiral compound analysis in pharmaceutical quality control laboratories.

Technical Documentation Hub

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